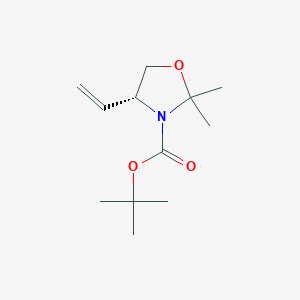

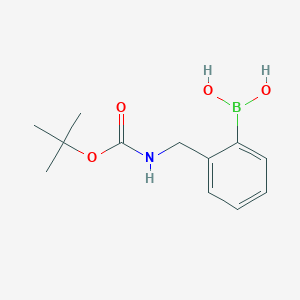

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid" is a multifunctional molecule that is not directly described in the provided papers. However, the tert-butyloxycarbonyl (Boc) group is mentioned as an Nα-amino protecting group in peptide synthesis, which is advantageous for the synthesis of hydrophobic peptides and those containing ester and thioester moieties . Boronic acids, in general, are highlighted for their roles as synthetic intermediates and building blocks in various applications, including sensing, protein manipulation, therapeutics, biological labeling, and separation .

Synthesis Analysis

The synthesis of related boronic acid compounds involves the use of boronic acid moieties as key intermediates. For instance, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid with a boronic acid side chain, was synthesized using alkylation with pinacol (chloromethyl)boronate . This demonstrates the synthetic utility of boronic acids in creating complex molecules with potential biological activity.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be quite complex, with multiple substituents attached to a central carbon atom. For example, the title compounds in one study feature a 4-boronophenyl group, a diethoxyphosphoryl group, and an amine group all attached to the same carbon . This complexity is indicative of the versatility of boronic acids in forming multifunctional compounds with a variety of potential applications.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. One paper describes the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . Another study shows that terphenylboronic acid derivatives can recognize anomers of 2-deoxyribofuranosides, indicating that boronic acids can be used to control stereochemistry in synthetic reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid" are not detailed in the provided papers, the general properties of boronic acids can be inferred. Boronic acids are typically stable under normal conditions but can form reversible covalent complexes with diols and other Lewis bases. This reactivity is exploited in various applications, such as in the recognition of saccharides and the catalysis of organic reactions .

科学的研究の応用

Catalysis in N-tert-butoxycarbonylation of Amines : Heteropoly acid H3PW12O40 has been identified as an efficient catalyst for N-tert-butoxycarbonylation of amines. This process is important for protecting amines during peptide synthesis, where N-Boc derivatives are resistant to racemization (Heydari et al., 2007).

Synthesis of New β,β-Bis(benzo[b]thienyl)dehydroalanine Derivatives : The compound has been used in Suzuki cross-coupling reactions to synthesize β,β-bis(benzo[b]thienyl)dehydroalanine derivatives, demonstrating potential in biomarker development (Abreu et al., 2003).

Polymorphism in Crystallization : The compound exhibits polymorphism in its crystallization, which is significant in studying the molecular conformation of peptides and their derivatives (Gebreslasie et al., 2011).

Role in Peptide Conformation : Research on tert-butoxycarbonyl amino groups in peptides has shown their influence on peptide conformation. These findings are crucial for understanding peptide structure and function (Benedetti et al., 2009).

Deprotection Procedures : Efficient procedures for deprotection of tert-butoxycarbonyl (BOC) groups have been described, enhancing the synthesis of various amines and amino acid derivatives (Evans et al., 1997).

Synthesis of Boronic Acid Analogues of Alpha-amino Acids : The compound has been used in the synthesis of alpha-aminoboronic acids, which are important inhibitors of serine proteases and have applications in studying biological systems (Jagannathan et al., 2001).

特性

IUPAC Name |

[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-6-4-5-7-10(9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCGSIBAXVRMLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448143 |

Source

|

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid | |

CAS RN |

433969-27-8 |

Source

|

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。